molecular formula C17H29NO6S2 B015970 N-Succinimidyloxycarbonylundecyl Methanethiosulfonate CAS No. 887407-54-7

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate

Cat. No.: B015970
CAS No.: 887407-54-7
M. Wt: 407.5 g/mol
InChI Key: WPLAJWFTRJGENW-UHFFFAOYSA-N
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Description

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate is a heterobifunctional amine- and sulfhydryl-reactive cross-linking reagent. It is primarily used in biochemical research for its ability to form stable covalent bonds with both amine and sulfhydryl groups, making it a valuable tool for protein and peptide modification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinimidyloxycarbonylundecyl Methanethiosulfonate typically involves the reaction of N-hydroxysuccinimide (NHS) with an appropriate alkyl methanethiosulfonate. The reaction is carried out in an organic solvent such as chloroform or dimethyl sulfoxide (DMSO) under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, solvent purity, and inert atmosphere to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines and thiols. The reactions are typically carried out in organic solvents like chloroform or DMSO, and under inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound are amide and thioether derivatives, depending on whether the reacting partner is an amine or a thiol .

Scientific Research Applications

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a cross-linking reagent for the modification of proteins and peptides.

    Biology: Employed in the study of protein-protein interactions and the stabilization of protein complexes.

    Medicine: Utilized in the development of drug delivery systems and the conjugation of therapeutic agents to targeting molecules.

    Industry: Applied in the production of biosensors and diagnostic assays

Mechanism of Action

The mechanism of action of N-Succinimidyloxycarbonylundecyl Methanethiosulfonate involves the formation of covalent bonds with amine and sulfhydryl groups. The NHS ester reacts with primary amines to form stable amide bonds, while the methanethiosulfonate group reacts with thiols to form thioether bonds. These reactions are highly specific and efficient, making the compound a valuable tool for bioconjugation .

Comparison with Similar Compounds

Similar Compounds

    N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Another heterobifunctional cross-linker that reacts with amines and thiols.

    N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A cross-linker that forms stable thioether bonds with thiols and amide bonds with amines.

Uniqueness

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate is unique due to its long alkyl chain, which provides flexibility and reduces steric hindrance during cross-linking reactions. This makes it particularly useful for modifying large biomolecules and studying complex biological systems .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 12-methylsulfonylsulfanyldodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO6S2/c1-26(22,23)25-14-10-8-6-4-2-3-5-7-9-11-17(21)24-18-15(19)12-13-16(18)20/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLAJWFTRJGENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402871
Record name N-Succinimidyloxycarbonylundecyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-54-7
Record name N-Succinimidyloxycarbonylundecyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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